molecular formula C16H24N2O3 B13551528 Tert-butyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate

Cat. No.: B13551528
M. Wt: 292.37 g/mol
InChI Key: VZKCNOPREACQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyridinylmethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with tert-butyl chloroformate and pyridine-4-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs for the treatment of diseases .

Industry: In the industrial sector, tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxy-4-[(pyridin-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-16(20,7-11-18)12-13-4-8-17-9-5-13/h4-5,8-9,20H,6-7,10-12H2,1-3H3

InChI Key

VZKCNOPREACQFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.